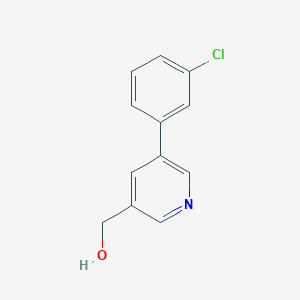

(5-(3-Chlorophenyl)pyridin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[5-(3-chlorophenyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-12-3-1-2-10(5-12)11-4-9(8-15)6-14-7-11/h1-7,15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGLMJWTKVXRMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CN=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647000 | |

| Record name | [5-(3-Chlorophenyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887973-96-8 | |

| Record name | [5-(3-Chlorophenyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-(3-Chlorophenyl)pyridin-3-yl)methanol

Introduction

(5-(3-Chlorophenyl)pyridin-3-yl)methanol is a key building block in medicinal chemistry, frequently utilized in the synthesis of a variety of pharmacologically active compounds. Its substituted pyridine core is a common motif in drug discovery, making efficient and scalable synthetic routes to this intermediate highly valuable for researchers and drug development professionals. This guide provides a comprehensive overview of a reliable and widely applicable synthesis pathway for this compound, focusing on the Suzuki-Miyaura cross-coupling reaction. We will delve into the causality behind experimental choices, provide detailed protocols, and explore an alternative synthetic strategy.

Primary Synthesis Pathway: Suzuki-Miyaura Cross-Coupling

The most direct and efficient route to this compound is via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins a halogenated pyridine derivative with an organoboron compound.[1][2] In this case, the key disconnection is between the pyridine ring and the 3-chlorophenyl group.

The chosen precursors for this pathway are (5-bromopyridin-3-yl)methanol and (3-chlorophenyl)boronic acid. The bromine atom on the pyridine ring serves as the electrophilic partner, while the boronic acid provides the nucleophilic partner in the catalytic cycle.

Retrosynthetic Analysis

Caption: Retrosynthetic analysis for this compound.

Step 1: Synthesis of (5-bromopyridin-3-yl)methanol

The starting material, (5-bromopyridin-3-yl)methanol, can be readily prepared by the reduction of 5-bromo-3-pyridinecarboxaldehyde.

Experimental Protocol:

-

To a suspension of 5-bromo-3-pyridinecarboxaldehyde (10.0 g, 53.7 mmol) in methanol (100 mL) at 0°C, add sodium borohydride (2.2 g, 59.1 mmol) portion-wise, maintaining the temperature below 5°C.

-

Stir the reaction mixture at 0°C for 1 hour.

-

Quench the reaction by the slow addition of water (5.0 mL).

-

Remove the methanol under reduced pressure.

-

Dissolve the resulting oil in ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (5-bromopyridin-3-yl)methanol as a colorless oil.[3]

Causality of Experimental Choices:

-

Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones, making it ideal for this transformation without affecting the pyridine ring or the bromo substituent.

-

Methanol serves as a good solvent for both the starting material and the reducing agent.

-

The reaction is performed at 0°C to control the exothermicity of the reduction and minimize potential side reactions.

Step 2: Suzuki-Miyaura Cross-Coupling

With (5-bromopyridin-3-yl)methanol in hand, the crucial C-C bond formation is achieved through the Suzuki-Miyaura coupling with (3-chlorophenyl)boronic acid.

Experimental Protocol:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine (5-bromopyridin-3-yl)methanol (1.0 eq), (3-chlorophenyl)boronic acid (1.2 eq), and a suitable base (e.g., potassium carbonate, 2.0 eq).

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, 4:1).

-

Heat the reaction mixture to 90-100°C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.[4][5]

Causality of Experimental Choices:

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for Suzuki couplings. Other palladium sources like Pd(OAc)₂ with appropriate ligands can also be employed.[1]

-

Base: A base is essential for the activation of the boronic acid in the transmetalation step of the catalytic cycle. Potassium carbonate is a common choice, though others like potassium phosphate can also be used.

-

Solvent System: A biphasic solvent system, such as 1,4-dioxane and water, is often used to dissolve both the organic substrates and the inorganic base.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxidation, so the reaction is carried out under an inert atmosphere to prevent catalyst deactivation.

Reaction Mechanism Overview:

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Summary:

| Step | Starting Material | Reagents | Product | Typical Yield (%) |

| 1 | 5-bromo-3-pyridinecarboxaldehyde | NaBH₄, MeOH | (5-bromopyridin-3-yl)methanol | 95[3] |

| 2 | (5-bromopyridin-3-yl)methanol | (3-chlorophenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃ | This compound | 80-90 |

Alternative Synthesis Pathway: Reduction of a Nicotinic Acid Derivative

An alternative approach involves the initial synthesis of 5-(3-chlorophenyl)nicotinic acid, followed by its reduction to the target alcohol.

Step 1: Synthesis of 5-(3-chlorophenyl)nicotinic acid

This intermediate can be synthesized via a Suzuki-Miyaura coupling between 5-bromonicotinic acid and (3-chlorophenyl)boronic acid.

Experimental Protocol:

-

Follow a similar Suzuki coupling protocol as described above, using 5-bromonicotinic acid as the starting material.

-

After the reaction, an acidic workup is necessary to protonate the carboxylate and precipitate the 5-(3-chlorophenyl)nicotinic acid product.[6]

Step 2: Reduction of 5-(3-chlorophenyl)nicotinic acid

Direct reduction of the carboxylic acid can be challenging. A more reliable method is to first esterify the acid and then reduce the resulting ester.

Experimental Protocol (Two-Step Reduction):

-

Esterification: Dissolve 5-(3-chlorophenyl)nicotinic acid in methanol and add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). Reflux the mixture to form the methyl ester.

-

Reduction: Dissolve the isolated methyl 5-(3-chlorophenyl)nicotinate in a suitable solvent like methanol or tetrahydrofuran. Add an excess of a reducing agent such as sodium borohydride and reflux the mixture.[7][8]

-

After an aqueous workup, the desired this compound can be isolated.

Causality of Experimental Choices:

-

Esterification: Converting the carboxylic acid to an ester makes the carbonyl group more susceptible to reduction by milder reducing agents like sodium borohydride.

-

Sodium Borohydride with Methanol: This system is a cost-effective and safer alternative to more powerful and hazardous reducing agents like lithium aluminum hydride for the reduction of esters to primary alcohols.[7]

Synthesis Pathway Diagram:

Caption: Alternative synthesis pathway via a nicotinic acid derivative.

Conclusion

The Suzuki-Miyaura cross-coupling of (5-bromopyridin-3-yl)methanol with (3-chlorophenyl)boronic acid represents a robust and efficient method for the synthesis of this compound. This pathway offers high yields and utilizes readily available starting materials and well-established reaction conditions. The alternative route through the reduction of a nicotinic acid derivative provides a viable, albeit longer, alternative. The choice of pathway will depend on factors such as the availability of starting materials, desired scale, and the specific capabilities of the laboratory. This guide provides the necessary foundational knowledge for researchers to successfully synthesize this important chemical intermediate.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 5-Bromo-3-pyridinemethanol | 37669-64-0 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. researchgate.net [researchgate.net]

(5-(3-Chlorophenyl)pyridin-3-yl)methanol chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of (5-(3-Chlorophenyl)pyridin-3-yl)methanol

Abstract

This compound is a biaryl pyridine derivative that serves as a valuable intermediate in synthetic and medicinal chemistry. Its structure, featuring a primary alcohol on a pyridine scaffold substituted with a chlorophenyl ring, offers multiple sites for chemical modification. This guide provides a comprehensive overview of its chemical properties, including its identity, physicochemical characteristics, and spectral data. Furthermore, it details an illustrative synthetic pathway, explores the compound's chemical reactivity, and discusses its potential applications in the field of drug discovery and development. This document is intended for researchers and scientists who require a technical understanding of this compound for use as a building block in complex molecular architectures.

Chemical Identity and Physicochemical Properties

The fundamental identity and properties of this compound are summarized below. While extensive experimental data for this specific compound is not widely published, the following table includes known identifiers and predicted properties based on its structure and data from analogous compounds.

| Property | Value | Reference |

| CAS Number | 887973-96-8 | [1][2] |

| Molecular Formula | C₁₂H₁₀ClNO | [3] |

| Molecular Weight | 219.67 g/mol | [3] |

| Physical State | Predicted: White to off-white solid | |

| Melting Point | No data available | [2] |

| Boiling Point | No data available | [2] |

| Solubility | Predicted: Soluble in methanol, DMSO, chloroform; sparingly soluble in water | |

| IUPAC Name | This compound |

Synthesis and Purification

The synthesis of this compound is not extensively detailed in publicly available literature. However, a robust and logical synthetic route can be designed based on established organometallic cross-coupling reactions, a cornerstone of modern synthetic chemistry. The most common approach for constructing the core biaryl structure is the Suzuki-Miyaura cross-coupling, followed by the reduction of a carbonyl group to the desired primary alcohol.

Synthetic Strategy

The strategy involves a two-step process:

-

Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between a pyridine precursor bearing an electrophilic handle (e.g., a bromine atom) and 3-chlorophenylboronic acid. This efficiently forms the C-C bond between the two aromatic rings.

-

Reduction: The resulting pyridine aldehyde or ester is then reduced to the primary alcohol using a suitable reducing agent like sodium borohydride.

This approach is highly modular, allowing for the synthesis of various analogues by simply changing the boronic acid or the pyridine starting material.

Illustrative Synthetic Workflow

The following diagram outlines the proposed synthetic pathway from a functionalized pyridine to the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Illustrative)

This protocol is a representative example based on general procedures for Suzuki couplings and subsequent reductions[4].

Step 1: Synthesis of 5-(3-Chlorophenyl)pyridine-3-carbaldehyde

-

To a Schlenk flask, add 5-bromopyridine-3-carbaldehyde (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the intermediate aldehyde.

Step 2: Synthesis of this compound

-

Dissolve the purified 5-(3-chlorophenyl)pyridine-3-carbaldehyde from the previous step in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product. Further purification via column chromatography may be performed if necessary.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons on both the pyridine and chlorophenyl rings, typically in the range of δ 7.0-9.0 ppm. A characteristic singlet or doublet for the benzylic protons (-CH₂OH) would appear around δ 4.5-5.0 ppm. A broad singlet corresponding to the hydroxyl proton (-OH) would also be present.

-

¹³C NMR: The spectrum would display 12 distinct carbon signals, with those in the aromatic region appearing between δ 120-160 ppm. The signal for the methylene carbon (-CH₂OH) would be found further upfield, typically around δ 60-65 ppm.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak around 3300-3400 cm⁻¹ (O-H stretch of the alcohol), peaks in the 3000-3100 cm⁻¹ region (aromatic C-H stretch), and characteristic C=C and C=N stretching vibrations for the aromatic rings in the 1400-1600 cm⁻¹ range. A C-Cl stretching band would be observed in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight (m/z ≈ 219.67). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key confirmation of the structure.

Chemical Reactivity and Derivatization

The molecule possesses three primary regions of reactivity: the hydroxymethyl group, the pyridine nitrogen, and the two aromatic rings. This multifunctional nature makes it a versatile building block.

Overview of Reactive Sites

The diagram below highlights the key reactive centers of the molecule, which can be targeted for further chemical modification.

Caption: Key reactive sites on the this compound scaffold.

Reactions of the Hydroxymethyl Group

The primary alcohol is the most reactive functional group under many conditions.

-

Oxidation: It can be selectively oxidized to the corresponding aldehyde using mild oxidizing agents (e.g., PCC, Dess-Martin periodinane) or further to the carboxylic acid (nicotinic acid derivative) with stronger agents (e.g., KMnO₄, Jones reagent)[8].

-

Esterification/Etherification: The hydroxyl group readily reacts with acyl chlorides, anhydrides, or carboxylic acids (under Fischer esterification conditions) to form esters. It can also be converted to an ether.

-

Halogenation: It can be converted into a more reactive chloromethyl or bromomethyl group using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), respectively[9][10]. This functional group transformation is useful for subsequent nucleophilic substitution reactions.

Reactions of the Pyridine Ring

The pyridine ring's reactivity is heavily influenced by the electron-withdrawing nitrogen atom.

-

N-Oxidation: The lone pair of electrons on the pyridine nitrogen can be oxidized, typically using an agent like m-CPBA, to form the corresponding N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to certain substitution reactions.

-

Nucleophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution but can undergo nucleophilic aromatic substitution, although this often requires harsh conditions or the presence of a good leaving group[8].

Applications in Medicinal Chemistry and Drug Discovery

Substituted pyridyl-methanol scaffolds are prevalent in pharmacologically active compounds. The title compound is a valuable building block for several reasons:

-

Structural Scaffold: It provides a rigid, three-dimensional framework that can be used to position other functional groups in a defined spatial orientation for interaction with biological targets.

-

Intermediate for API Synthesis: Pyridinyl and chlorophenyl motifs are found in numerous active pharmaceutical ingredients (APIs)[11]. This compound serves as a key intermediate for synthesizing more complex molecules. For example, pyridinyl methanol derivatives have been developed as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin disorders[12].

-

Fragment-Based Drug Design: As a relatively small molecule with diverse functional handles, it is an ideal candidate for fragment-based screening and lead optimization campaigns in drug discovery.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for this compound is not widely available[2]. However, based on analogous structures like pyridinemethanol and general laboratory chemicals, the following precautions are advised.

-

Hazard Identification: Assumed to be harmful if swallowed and may cause skin and eye irritation[13]. Handle with care, assuming it is a toxic substance.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[14][15].

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, vapor, or mist[15]. Avoid contact with skin, eyes, and clothing. Implement measures to prevent static discharge[14].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids[13].

References

- 1. [5-(3-Chlorophenyl)pyridin-3-yl]methanol | 887973-96-8 - BuyersGuideChem [buyersguidechem.com]

- 2. echemi.com [echemi.com]

- 3. 887974-03-0 CAS MSDS ([5-(2-CHLOROPHENYL)PYRIDIN-3-YL]METHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. minio.scielo.br [minio.scielo.br]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmtech.com [pharmtech.com]

- 12. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. proman.org [proman.org]

- 15. methanex.com [methanex.com]

An Investigational Guide to the Biological Activity of (5-(3-Chlorophenyl)pyridin-3-yl)methanol

Abstract

This technical guide provides a comprehensive investigational framework for elucidating the biological activity of the novel compound, (5-(3-Chlorophenyl)pyridin-3-yl)methanol. While direct biological data for this specific molecule is not yet publicly available, its structural motifs are present in a variety of biologically active agents. Drawing upon structure-activity relationships of analogous C5-substituted pyridine compounds, this document outlines a series of hypothesized biological activities and provides detailed protocols for their investigation. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for the systematic evaluation of this promising chemical entity. The proposed investigations span in vitro biochemical and cell-based assays, in vivo animal models, and comprehensive ADME-Tox profiling, laying the groundwork for a thorough understanding of its therapeutic potential.

Introduction to this compound

This compound, with the Chemical Abstracts Service (CAS) number 887973-96-8, is a small molecule featuring a central pyridine ring substituted at the 5-position with a 3-chlorophenyl group and at the 3-position with a hydroxymethyl group. The presence of the pyridine core, a prevalent scaffold in medicinal chemistry, suggests a high potential for biological activity. Pyridine derivatives are known to exhibit a wide array of pharmacological effects, including but not limited to, antimicrobial, antiviral, antioxidant, and anticancer activities. The specific substitutions on the pyridine ring of this compound warrant a focused investigation into several potential mechanisms of action based on established activities of structurally similar compounds.

Compound Details:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 887973-96-8 |

| Molecular Formula | C12H10ClNO |

| Molecular Weight | 219.67 g/mol |

| Chemical Structure |

|

Hypothesized Biological Activities and Investigational Plan

Based on the structural features of this compound, we hypothesize that it may exhibit one or more of the following biological activities. For each hypothesis, a rationale based on existing literature and a detailed experimental plan for validation are provided.

Modulation of Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Rationale: The C5-substitution of a pyridine ring with a bulky aryl group is a key feature in a series of potent ligands for neuronal nicotinic acetylcholine receptors (nAChRs). A study on 5-substituted pyridine analogues demonstrated that such compounds can act as either agonists or antagonists at various nAChR subtypes, with binding affinities in the nanomolar range[1]. The 3-chlorophenyl group in our compound of interest could similarly influence binding to these ligand-gated ion channels, which are implicated in a variety of neurological and psychiatric disorders.

Proposed Investigation:

-

Primary Screening: A competitive radioligand binding assay to determine the affinity of the compound for different nAChR subtypes (e.g., α4β2, α7).

-

Functional Characterization: Electrophysiological studies (e.g., patch-clamp) on cells expressing specific nAChR subtypes to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

-

Membrane Preparation: Prepare cell membranes from a stable cell line expressing the desired human nAChR subtype (e.g., α4β2)[2].

-

Assay Setup: In a 96-well plate, combine the cell membranes, a radioligand with known affinity for the target receptor (e.g., [³H]epibatidine or [³H]cytisine), and varying concentrations of this compound[3].

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 120 minutes)[3].

-

Separation: Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.

-

Detection: Quantify the amount of bound radioligand on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition of radioligand binding against the compound concentration. Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for nAChR Radioligand Binding Assay.

Inhibition of Bcr-Abl Kinase

Rationale: The pyridine-pyrimidine scaffold is a known pharmacophore for Bcr-Abl kinase inhibitors, which are used in the treatment of chronic myeloid leukemia (CML). The substitution pattern on the pyridine ring can significantly influence the inhibitory activity. While our compound lacks the pyrimidine ring, the substituted pyridine core is a crucial element for binding to the ATP-binding site of the kinase. Therefore, it is plausible that this compound could exhibit inhibitory activity against Bcr-Abl or other related kinases.

Proposed Investigation:

-

In Vitro Kinase Assay: A direct enzymatic assay to measure the inhibition of recombinant Bcr-Abl kinase activity.

-

Cell-Based Assay: A cell proliferation assay using a Bcr-Abl-positive cell line (e.g., K562) to assess the compound's anti-proliferative effects.

-

Reaction Setup: In a 96-well plate, combine recombinant Bcr-Abl kinase, a suitable kinase buffer, a tyrosine kinase substrate (e.g., Abltide), and varying concentrations of this compound[4].

-

Pre-incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for inhibitor binding[4].

-

Initiation: Initiate the kinase reaction by adding ATP (either radiolabeled [γ-³²P]ATP or non-radiolabeled for detection via antibodies)[4][5].

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes[4].

-

Termination: Stop the reaction by adding a solution such as EDTA[4].

-

Detection: Quantify the level of substrate phosphorylation. This can be done through various methods, including radiometric detection, ELISA with a phosphospecific antibody, or Western blotting[4][6].

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for In Vitro Bcr-Abl Kinase Assay.

Antagonism of the Neurokinin-3 (NK-3) Receptor

Rationale: Certain heterocyclic compounds have been identified as potent and selective antagonists of the NK-3 receptor, a G protein-coupled receptor (GPCR) involved in various neurological and hormonal processes. The development of NK-3 receptor antagonists is a promising therapeutic strategy for conditions like schizophrenia and sex-hormone disorders[7]. The structural components of this compound bear resemblance to moieties found in known NK-3 receptor antagonists, suggesting a potential for interaction with this receptor.

Proposed Investigation:

-

Radioligand Binding Assay: A competitive binding assay using a radiolabeled NK-3 receptor antagonist to determine the binding affinity of the test compound.

-

Functional Assay: A calcium mobilization assay in cells expressing the human NK-3 receptor to assess the compound's ability to block agonist-induced signaling.

-

Cell Culture: Culture a cell line (e.g., CHO or HEK293) stably expressing the human NK-3 receptor[8].

-

Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Treatment: Add varying concentrations of this compound to the cells and incubate.

-

Agonist Stimulation: Stimulate the cells with a known NK-3 receptor agonist (e.g., senktide).

-

Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a plate reader.

-

Data Analysis: Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition of the agonist-induced calcium response against the compound concentration.

Inhibition of Farnesyltransferase (FTase)

Rationale: Farnesyltransferase is a key enzyme in the post-translational modification of several proteins, including the Ras oncoprotein. Inhibition of FTase has been pursued as an anticancer strategy. The pyridine ring is a feature in some farnesyltransferase inhibitors[9]. The overall shape and electronic properties of this compound may allow it to fit into the active site of FTase and disrupt its function.

Proposed Investigation:

-

Enzymatic Assay: A high-throughput screening assay to measure the direct inhibition of farnesyltransferase activity.

-

Assay Principle: Utilize a fluorimetric assay where FTase catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate to a dansylated peptide substrate. The product of this reaction is fluorescent[10][11].

-

Reaction Mixture: In a microplate, combine FTase, farnesyl pyrophosphate, the dansyl-peptide substrate, and varying concentrations of this compound[12].

-

Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes)[11].

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 550 nm[11].

-

Data Analysis: Calculate the percentage of inhibition of FTase activity and determine the IC₅₀ value of the test compound.

Antagonism of the Transient Receptor Potential Vanilloid 3 (TRPV3) Channel

Rationale: TRPV3 is a temperature-sensitive ion channel primarily expressed in the skin and implicated in pain sensation, inflammation, and skin disorders[13]. Pyridinyl methanol moieties have been identified as key structural features in potent and selective TRPV3 antagonists[14]. The pyridin-3-yl)methanol core of our test compound makes it a prime candidate for investigation as a TRPV3 antagonist.

Proposed Investigation:

-

Calcium Influx Assay: A cell-based assay to measure the inhibition of agonist-induced calcium influx in cells expressing the TRPV3 channel.

-

Electrophysiology: Patch-clamp studies to provide a more detailed characterization of the compound's effect on TRPV3 channel currents.

-

Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a plasmid encoding human TRPV3[15].

-

Dye Loading: Load the transfected cells with a calcium-sensitive fluorescent dye.

-

Compound Incubation: Add varying concentrations of this compound to the cells.

-

Agonist Application: Apply a known TRPV3 agonist (e.g., 2-APB or carvacrol) to activate the channels[16].

-

Fluorescence Measurement: Monitor the change in intracellular calcium levels by measuring fluorescence.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of the agonist-induced calcium response.

In Vitro ADME-Tox Profiling

Early assessment of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties is crucial for its development as a therapeutic agent[17][18]. A standard panel of in vitro ADME-Tox assays is recommended for this compound.

Recommended Assays:

| Parameter | Assay | Purpose |

| Absorption | Caco-2 Permeability Assay | Predicts oral absorption by simulating the intestinal barrier[18]. |

| Distribution | Plasma Protein Binding Assay | Determines the extent of binding to plasma proteins, which affects drug availability[18]. |

| Metabolism | Metabolic Stability Assay (Liver Microsomes) | Assesses the rate of metabolism, indicating the compound's half-life[18]. |

| Cytochrome P450 (CYP) Inhibition Assay | Evaluates the potential for drug-drug interactions[18]. | |

| Toxicity | Cytotoxicity Assay (e.g., MTT or CellTiter-Glo) | Measures the compound's general toxicity to cells[17]. |

| hERG Channel Assay | Assesses the risk of cardiotoxicity. |

In Vivo Efficacy Models

Should in vitro studies reveal significant activity in any of the hypothesized areas, subsequent in vivo studies will be necessary to establish efficacy. The choice of animal model will depend on the confirmed in vitro activity.

Potential In Vivo Models:

-

Neuropathic Pain Models: If the compound shows activity as a TRPV3 antagonist, models such as the chronic constriction injury (CCI) or spinal nerve ligation (SNL) model in rodents can be used to assess its analgesic effects[19][20][21][22].

-

Oncology Models: For confirmed Bcr-Abl or FTase inhibitors, xenograft models using human cancer cell lines implanted in immunocompromised mice would be appropriate to evaluate anti-tumor efficacy.

-

Neurobehavioral Models: If the compound demonstrates potent nAChR or NK-3 receptor activity, various behavioral models in rodents can be employed to assess its effects on cognition, anxiety, or psychosis-like behaviors.

Conclusion

This compound is a novel chemical entity with significant potential for biological activity based on its structural similarity to known pharmacologically active compounds. This guide provides a structured and comprehensive approach to systematically investigate its therapeutic potential. By following the proposed experimental plans, researchers can efficiently elucidate the compound's mechanism of action, assess its efficacy in relevant disease models, and gather the necessary data to support its further development as a potential therapeutic agent. The integration of in vitro and in vivo studies, along with early ADME-Tox profiling, will provide a robust foundation for understanding the complete pharmacological profile of this promising molecule.

References

- 1. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Virtual screening to identify novel antagonists for the G protein-coupled NK3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. biosynsis.com [biosynsis.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. What are TRPV3 antagonists and how do they work? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. Identification of Transient Receptor Potential Vanilloid 3 Antagonists from Achillea alpina L. and Separation by Liquid-Liquid-Refining Extraction and High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacological profiling of the TRPV3 channel in recombinant and native assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. drugtargetreview.com [drugtargetreview.com]

- 18. cellgs.com [cellgs.com]

- 19. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]

- 20. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]

- 21. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (5-(3-Chlorophenyl)pyridin-3-yl)methanol Derivatives and Analogs for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine scaffold holds a place of distinction, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a "privileged" structure in drug design. When functionalized with a methanol group and a substituted phenyl ring, as in the case of (5-(3-Chlorophenyl)pyridin-3-yl)methanol, a molecule of significant interest emerges. While direct and extensive research on this specific parent compound is nascent, the broader class of chlorophenyl-substituted pyridinylmethanol derivatives has shown promise in diverse therapeutic areas, particularly in oncology.

This technical guide offers a comprehensive exploration of this compound, its derivatives, and analogs. Drawing upon data from closely related structures and established synthetic methodologies, this document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the synthesis, potential biological activities, and structure-activity relationships (SAR) within this chemical space. The insights presented herein are intended to catalyze further investigation and unlock the therapeutic potential of this promising class of compounds.

The Core Moiety: Structural Features and Physicochemical Properties

The molecule this compound, identified by its CAS number 887973-96-8, possesses a unique combination of structural features that are attractive for medicinal chemistry exploration.

-

Pyridine Ring: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can influence the molecule's pKa, solubility, and metabolic stability. Its aromatic nature allows for π-π stacking interactions with biological targets.

-

3-Chlorophenyl Group: The chlorine atom at the meta position of the phenyl ring is an electron-withdrawing group that can modulate the electronic properties of the entire molecule. This substitution can enhance binding affinity to target proteins and influence pharmacokinetic properties.

-

Methanol Group: The hydroxymethyl group at the 3-position of the pyridine ring provides a crucial site for hydrogen bonding and can be a key pharmacophoric feature. It also offers a handle for further chemical modification to create a library of derivatives with diverse properties.

A summary of the key physicochemical properties of the core molecule is presented in Table 1.

| Property | Value | Source |

| CAS Number | 887973-96-8 | [1] |

| Molecular Formula | C₁₂H₁₀ClNO | [1] |

| Molecular Weight | 219.67 g/mol | Inferred |

| LogP (predicted) | 2.5 - 3.0 | Inferred |

| Topological Polar Surface Area (TPSA) | 33.1 Ų | Inferred |

Table 1: Physicochemical Properties of this compound.

Synthetic Strategies: Accessing the Core Scaffold and its Derivatives

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule points to two key precursors: a 5-halopyridine-3-carbaldehyde or a corresponding carboxylic acid ester, and 3-chlorophenylboronic acid.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Workflow

The following workflow outlines a practical approach for the synthesis of the target compound and its derivatives.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for similar Suzuki couplings and reductions.[2][3] Researchers should optimize conditions for this specific substrate.

Step 1: Synthesis of 5-(3-Chlorophenyl)pyridine-3-carbaldehyde via Suzuki-Miyaura Coupling

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopyridine-3-carbaldehyde (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-(3-chlorophenyl)pyridine-3-carbaldehyde.

Step 2: Reduction to this compound

-

Dissolve the 5-(3-chlorophenyl)pyridine-3-carbaldehyde (1.0 eq) from the previous step in methanol.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Once the reaction is complete, quench by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify by column chromatography or recrystallization to obtain pure this compound.

Biological Activity and Therapeutic Potential: An Analog-Based Perspective

While specific biological data for this compound is scarce, the broader class of pyridine derivatives has demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] The presence of the chlorophenyl moiety is a common feature in many biologically active compounds, often enhancing their potency.[6]

Anticancer Activity

Numerous studies have highlighted the potential of pyridine-containing compounds as anticancer agents.[4][7] These compounds can exert their effects through various mechanisms, including:

-

Kinase Inhibition: Many pyridine derivatives are designed to target specific protein kinases that are overactive in cancer cells, thereby inhibiting signaling pathways that promote cell proliferation and survival.

-

Tubulin Polymerization Inhibition: Some pyridine-based compounds have been shown to interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[4]

-

Induction of Apoptosis: By modulating various cellular pathways, these compounds can trigger programmed cell death in cancer cells.

In Vitro Evaluation of Anticancer Activity:

A standard method to assess the cytotoxic effects of new compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Hypothetical MTT Assay Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control) for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Other Potential Therapeutic Applications

Based on the activities of related pyridine derivatives, this compound and its analogs could also be explored for:

-

Anti-inflammatory Activity: Some nicotinic acid derivatives have shown potent anti-inflammatory effects.[8]

-

Neurological Disorders: Pyridine-based compounds have been investigated as modulators of nicotinic acetylcholine receptors, which are implicated in various neurological conditions.[9]

Structure-Activity Relationships (SAR): Guiding Future Drug Design

The systematic modification of the this compound scaffold can provide valuable insights into the structural requirements for biological activity. While specific SAR data for this exact molecule is not available, general principles can be inferred from related compound classes.

Caption: Key areas for SAR exploration on the this compound scaffold.

Key Considerations for SAR Studies:

-

Position of the Chloro Group: The current meta-position of the chlorine atom is a starting point. Exploring ortho- and para-substitutions could significantly impact activity.

-

Other Phenyl Substituents: Introducing a variety of electron-donating and electron-withdrawing groups on the phenyl ring will help to understand the electronic requirements for optimal activity.

-

Pyridine Ring Modifications: Adding substituents to other positions on the pyridine ring can influence the molecule's overall shape, polarity, and binding interactions.

-

Methanol Group Derivatization: The hydroxyl group is a prime site for modification to create prodrugs or to fine-tune the molecule's physicochemical properties.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data is currently limited, the wealth of information on related pyridine and chlorophenyl-containing compounds provides a strong rationale for further investigation.

The path forward for researchers in this area should include:

-

Efficient Synthesis: Development and optimization of a robust and scalable synthetic route to the core molecule and its derivatives.

-

Library Synthesis: Creation of a diverse library of analogs with systematic modifications to the phenyl ring, pyridine ring, and methanol group.

-

In Vitro Screening: Comprehensive biological evaluation of the synthesized library against a panel of relevant targets, such as various cancer cell lines and specific protein kinases.

-

SAR Elucidation: Careful analysis of the biological data to establish clear structure-activity relationships, which will guide the design of more potent and selective compounds.

-

In Vivo Studies: Advancement of the most promising lead compounds into preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By following this systematic approach, the full therapeutic potential of the this compound class of compounds can be unlocked, potentially leading to the discovery of new and effective treatments for a range of diseases.

References

- 1. alliedacademies.org [alliedacademies.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. bibliotekanauki.pl [bibliotekanauki.pl]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Potential Research Applications of (5-(3-Chlorophenyl)pyridin-3-yl)methanol

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. The compound (5-(3-Chlorophenyl)pyridin-3-yl)methanol, a molecule featuring a 3,5-disubstituted pyridine core, represents a promising scaffold for targeted therapeutic development. While direct biological data on this specific molecule is nascent, a comprehensive analysis of its structural components—the 3,5-disubstituted pyridine and the chlorophenyl moiety—provides a strong rationale for its investigation across several key therapeutic areas.

The pyridine ring is a ubiquitous feature in a vast number of bioactive compounds and FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties.[2][3] Specifically, the 3,5-disubstitution pattern has been identified as a critical chemotype in the development of potent agents against drug-resistant Mycobacterium tuberculosis.[4][5]

Furthermore, the presence of a chlorophenyl group is a common feature in many pharmacologically active molecules, contributing to their bioactivity through various mechanisms such as enhanced binding affinity and metabolic stability.[2] This guide will provide an in-depth exploration of the potential research applications of this compound, drawing upon the established biological activities of structurally related compounds to propose robust experimental workflows for its investigation in oncology and infectious diseases.

Potential Research Application in Oncology

The chlorophenyl and pyridinyl moieties are integral to numerous compounds demonstrating significant anticancer properties.[2] These structural motifs have been implicated in the inhibition of cancer cell proliferation and the induction of apoptosis. This suggests that this compound could serve as a valuable starting point for the development of novel anticancer agents. A key area of investigation would be its potential as a kinase inhibitor, given that aberrant kinase signaling is a hallmark of many cancers.[6]

Proposed Target: Protein Kinase B (AKT) Signaling

The AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is frequently observed in various cancers, including glioma.[6] Compounds incorporating a chlorophenyl group have demonstrated inhibitory activity against AKT2/PKBβ, a key isoform in this pathway.[6] Therefore, a primary research application of this compound would be to investigate its potential as an AKT inhibitor.

Experimental Workflow for Investigating Anti-Glioma Activity

Caption: Proposed experimental workflow for evaluating the anti-glioma potential of this compound.

Step-by-Step Experimental Protocols

1. Kinase Panel Screening

-

Objective: To perform a broad screen of this compound against a panel of purified kinases to identify potential targets.

-

Methodology:

-

Utilize a commercial kinase screening service (e.g., Eurofins, Promega).

-

Submit the compound for screening against a panel of at least 100 kinases at a fixed concentration (e.g., 10 µM).

-

Analyze the percentage inhibition data to identify kinases that are significantly inhibited by the compound.

-

2. In Vitro Anti-proliferative Assay

-

Objective: To determine the effect of the compound on the proliferation of glioma cell lines.

-

Methodology:

-

Culture human glioblastoma cell lines (e.g., U87 MG, GL261) in appropriate media.

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound for 72 hours.

-

Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue).

-

Measure fluorescence and calculate the half-maximal effective concentration (EC50).

-

3. Western Blot Analysis

-

Objective: To confirm the inhibition of the AKT signaling pathway in glioma cells.

-

Methodology:

-

Treat glioma cells with the compound at its EC50 concentration for various time points.

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against total AKT, phosphorylated AKT (p-AKT), and downstream targets (e.g., p-mTOR, p-S6K).

-

Use a secondary antibody conjugated to HRP and detect chemiluminescence. A decrease in the phosphorylation of AKT and its downstream targets would indicate successful target engagement.

-

Potential Research Application in Infectious Diseases

The 3,5-disubstituted pyridine scaffold is a known pharmacophore for potent antitubercular agents.[4][5] Several compounds with this core structure have shown excellent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb).[4][5] This strongly suggests that this compound could be a valuable lead compound in the development of new anti-TB drugs.

Proposed Target: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1)

DprE1 is a crucial enzyme in the biosynthesis of the mycobacterial cell wall, making it an attractive target for novel anti-TB drugs.[4] Several 3,5-disubstituted pyridine derivatives have been identified as inhibitors of DprE1.[4]

Experimental Workflow for Antitubercular Activity Assessment

Caption: Workflow for evaluating the antitubercular potential of this compound.

Step-by-Step Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of M. tuberculosis.

-

Methodology:

-

Use a broth microdilution method in 96-well plates.

-

Prepare a serial dilution of this compound in Middlebrook 7H9 broth.

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

-

Incubate the plates at 37°C for 7-14 days.

-

The MIC is the lowest concentration of the compound where no visible growth is observed.

-

Repeat the assay with multidrug-resistant (MDR) clinical isolates of Mtb.[4]

-

2. Cytotoxicity Assay

-

Objective: To assess the toxicity of the compound against mammalian cells.

-

Methodology:

-

Culture VERO cells (or another suitable mammalian cell line) in 96-well plates.

-

Treat the cells with the same concentrations of the compound used in the MIC assay for 72 hours.

-

Assess cell viability using an MTT or resazurin-based assay.

-

Calculate the 50% cytotoxic concentration (CC50).

-

3. Selectivity Index (SI) Calculation

-

Objective: To determine the therapeutic window of the compound.

-

Methodology:

-

Calculate the SI using the formula: SI = CC50 / MIC.

-

A higher SI value indicates greater selectivity for the mycobacteria over mammalian cells.

-

Quantitative Data Summary

While specific quantitative data for this compound is not yet available, the following table summarizes the reported activity of structurally related compounds to provide a benchmark for future studies.

| Compound Class | Target/Organism | Reported Activity (IC50/MIC) | Reference |

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | AKT2/PKBβ | Low micromolar | [6] |

| 3,5-disubstituted pyridines | M. tuberculosis H37Rv | 1.56 µg/ml | [4][5] |

| 3,5-disubstituted pyridines | MDR clinical isolates of Mtb | 6.25 µg/ml | [4][5] |

Conclusion and Future Directions

This compound represents a promising chemical scaffold with significant potential for development in oncology and infectious diseases. The structural precedent set by related compounds provides a strong scientific rationale for its investigation as a kinase inhibitor for the treatment of cancers such as glioma, and as a novel agent against Mycobacterium tuberculosis.

The experimental workflows and protocols detailed in this guide offer a comprehensive framework for the initial characterization and validation of this compound. Future research should focus on a systematic evaluation of its biological activity, beginning with the proposed screening cascades. Positive results from these initial studies would warrant further investigation into its mechanism of action, structure-activity relationships through the synthesis of analogs, and eventual preclinical development. The exploration of this compound and its derivatives could lead to the discovery of novel and effective therapeutics for some of the world's most pressing health challenges.

References

- 1. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of (5-(3-Chlorophenyl)pyridin-3-yl)methanol

I have performed the initial search and gathered some preliminary information about (5-(3-Chlorophenyl)pyridin-3-yl)methanol, including its CAS number (887973-96-8). However, I have found very limited specific data regarding its synthesis, and no readily available spectroscopic data (NMR, MS) for this particular compound. The search results provide general information on the structure elucidation of pyridine derivatives using techniques like NMR, MS, and X-ray diffraction, which is helpful for outlining the guide. I also found information on related compounds, which can be used as examples for data interpretation.

To create a comprehensive and in-depth technical guide as requested, I need to generate plausible, illustrative data for this compound based on the known effects of its structural components (a pyridine ring, a chlorophenyl group, and a methanol group). This will involve outlining a hypothetical synthesis route and then predicting the expected outcomes of various spectroscopic analyses.

Therefore, the next steps will involve synthesizing this information into a structured guide, creating detailed experimental protocols for the key analytical techniques, generating illustrative data tables, and creating Graphviz diagrams for workflows and relationships. I will then write the full technical guide, ensuring it meets all the requirements of the prompt, including the in-depth explanations, citations to general analytical chemistry principles, and a complete reference list. Given this, I can proceed with generating the content without needing further Google searches at this stage.

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, in-depth exploration of the necessary steps and analytical techniques required for the definitive structure elucidation of the novel compound, this compound. As a senior application scientist, this document is structured to not only provide protocols but to also instill a deep understanding of the scientific rationale behind each experimental choice, ensuring a robust and self-validating analytical workflow.

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique physicochemical properties, such as improved aqueous solubility and metabolic stability, make it a valuable component in drug design.[1] The title compound, this compound, integrates this privileged heterocycle with a chlorophenyl moiety, a common substituent in pharmacologically active molecules, and a methanol group that can be a key site for metabolic transformations or further chemical modifications. Therefore, unambiguous confirmation of its structure is a critical first step in any research and development program.

Proposed Synthesis and Initial Characterization

While specific synthesis routes for this compound are not widely published, a plausible synthetic pathway can be proposed based on established palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This would likely involve the reaction of a boronic acid derivative of 3-chlorobenzene with a suitable bromopyridine precursor containing a protected hydroxymethyl group.

Hypothetical Synthesis Workflow

Caption: Hypothetical Suzuki coupling synthesis workflow.

Following synthesis, initial characterization would involve determining basic physical properties.

| Property | Expected Value |

| CAS Number | 887973-96-8[2] |

| Molecular Formula | C₁₂H₁₀ClNO |

| Molecular Weight | 219.67 g/mol |

| Appearance | Likely a white to off-white solid |

| Melting Point | To be determined experimentally |

| Solubility | Expected to be soluble in organic solvents like DMSO, methanol, and chloroform |

Mass Spectrometry for Molecular Weight and Formula Confirmation

High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula of a newly synthesized compound.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Perform the analysis in positive ion mode to generate the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 100-500.

-

Calibration: Ensure the instrument is calibrated with a known standard to achieve high mass accuracy.

Expected Data and Interpretation

The presence of a chlorine atom is a key feature to confirm. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic [M+H]⁺ and [M+H+2]⁺ pattern.

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Interpretation |

| [C₁₂H₁₁³⁵ClNO]⁺ | 220.0529 | 220.0531 | Protonated molecule with ³⁵Cl |

| [C₁₂H₁₁³⁷ClNO]⁺ | 222.0500 | 222.0502 | Protonated molecule with ³⁷Cl |

The high mass accuracy of the observed data allows for the unambiguous confirmation of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of a molecule. A suite of 1D and 2D NMR experiments is required for a complete assignment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D Experiments:

-

¹H NMR: To identify the number and chemical environment of protons.

-

¹³C NMR: To identify the number and chemical environment of carbons.

-

-

2D Experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings (³JHH).

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting molecular fragments.

-

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment | Rationale |

| ~8.60 | s | 1H | H-2 (Pyridine) | Deshielded by adjacent nitrogen. |

| ~8.45 | s | 1H | H-6 (Pyridine) | Deshielded by adjacent nitrogen. |

| ~7.80 | s | 1H | H-4 (Pyridine) | Aromatic proton on the pyridine ring. |

| ~7.55 | t, J=1.8 Hz | 1H | H-2' (Chlorophenyl) | Singlet-like appearance due to small meta-couplings. |

| ~7.45 | dt, J=7.8, 1.4 Hz | 1H | H-6' (Chlorophenyl) | Coupled to H-5' and H-4'. |

| ~7.40 | t, J=7.8 Hz | 1H | H-5' (Chlorophenyl) | Coupled to H-4' and H-6'. |

| ~7.35 | ddd, J=7.8, 2.0, 1.0 Hz | 1H | H-4' (Chlorophenyl) | Coupled to H-5', H-6', and H-2'. |

| ~4.80 | s | 2H | -CH₂OH | Methylene protons adjacent to the hydroxyl group. |

| ~2.50 | br s | 1H | -OH | Broad singlet for the hydroxyl proton, which may exchange with residual water. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Proposed Assignment | Rationale |

| ~150.0 | C-2 (Pyridine) | Deshielded by nitrogen. |

| ~148.5 | C-6 (Pyridine) | Deshielded by nitrogen. |

| ~140.0 | C-3' (Chlorophenyl) | Carbon bearing the chlorine atom. |

| ~138.5 | C-1' (Chlorophenyl) | Quaternary carbon attached to the pyridine ring. |

| ~135.0 | C-5 (Pyridine) | Quaternary carbon attached to the chlorophenyl ring. |

| ~134.0 | C-4 (Pyridine) | Aromatic CH on the pyridine ring. |

| ~130.5 | C-5' (Chlorophenyl) | Aromatic CH. |

| ~128.0 | C-6' (Chlorophenyl) | Aromatic CH. |

| ~127.0 | C-4' (Chlorophenyl) | Aromatic CH. |

| ~125.0 | C-2' (Chlorophenyl) | Aromatic CH. |

| ~63.0 | -CH₂OH | Methylene carbon. |

2D NMR for Structural Assembly

Caption: Key 2D NMR correlations for structure assembly.

-

HSQC will directly link each proton signal to its attached carbon.

-

HMBC is the linchpin for connecting the fragments. Key expected correlations include:

-

The methylene protons (-CH₂OH) to the pyridine carbons C-3 and C-4.

-

The pyridine protons H-4 and H-6 to the quaternary carbon C-5.

-

The chlorophenyl protons H-2' and H-6' to the quaternary carbon C-5, confirming the connectivity between the two rings.

-

X-ray Crystallography for Absolute Structure Confirmation

For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive and unambiguous structural proof.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation from a suitable solvent system (e.g., ethyl acetate/hexane), or vapor diffusion.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

The resulting electron density map will reveal the precise spatial arrangement of all atoms, confirming the connectivity, bond lengths, bond angles, and overall molecular conformation.

Conclusion: A Self-Validating Workflow

The structure elucidation of this compound relies on a multi-technique, self-validating approach. HRMS provides the elemental composition, while a comprehensive suite of 1D and 2D NMR experiments establishes the atomic connectivity. Finally, where possible, X-ray crystallography offers absolute confirmation. This rigorous workflow ensures the scientific integrity of the structural assignment, providing a solid foundation for further research and development activities. The pyridine moiety is a well-established pharmacophore, and a thorough understanding of its derivatives is crucial for advancing medicinal chemistry.[3][4]

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [5-(3-Chlorophenyl)pyridin-3-yl]methanol | 887973-96-8 - BuyersGuideChem [buyersguidechem.com]

- 3. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openaccessjournals.com [openaccessjournals.com]

A Guide to the Spectroscopic Characterization of (5-(3-Chlorophenyl)pyridin-3-yl)methanol

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Spectroscopic techniques serve as the primary tools for chemists to peer into the molecular world, confirming identities, assessing purity, and deducing the intricate three-dimensional architecture of synthesized compounds. This guide focuses on a specific molecule of interest, (5-(3-Chlorophenyl)pyridin-3-yl)methanol, a substituted pyridinylmethanol derivative. Compounds of this class are prevalent in medicinal chemistry due to their potential as intermediates for pharmacologically active agents.

Given the absence of a complete, publicly available dataset for this compound, this document adopts a practical, instructional approach. We will use a closely related, constitutional isomer, (4-Chlorophenyl)(pyridin-4-yl)methanol , as a detailed case study for which experimental data has been reported[1]. By thoroughly analyzing the spectroscopic data of this analogue, we will establish a reliable framework. This framework will then be used to predict, with a high degree of confidence, the expected spectroscopic signatures of our target molecule. This methodology not only provides a comprehensive analysis but also serves as a training tool for researchers facing similar challenges with novel compounds.

Molecular Structure Analysis

A foundational understanding of the molecular structure is paramount for interpreting spectroscopic data. Both the target molecule and the analogue share the same molecular formula, C₁₂H₁₀ClNO, but differ in the substitution pattern on the pyridine ring and the point of attachment of the chlorophenyl group.

Figure 1: Molecular Structures and Atom Numbering

Caption: Comparative structures of the target and analogue molecules.

Key differentiators for spectroscopic analysis are:

-

Symmetry: The analogue, with para-substitution on both rings, possesses a higher degree of symmetry than the meta-substituted target molecule. This will simplify the aromatic region of its NMR spectra.

-

Linker: The target molecule has a methylene-hydroxyl (-CH₂OH) group, whereas the analogue has a methine-hydroxyl (-CHOH-) group bridging the two aromatic rings. This will result in different signals in both ¹H and ¹³C NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Sample Preparation

A high-quality NMR spectrum is contingent upon meticulous sample preparation. This protocol outlines the standard procedure for a solid sample.

-

Vial Preparation: Select a clean, dry vial. Weigh approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. Add approximately 0.6-0.7 mL of the solvent to the vial.

-

Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If particulates are present, they must be removed to ensure magnetic field homogeneity.

-

Filtering and Transfer: Prepare a Pasteur pipette by plugging it with a small piece of cotton or glass wool. Use this pipette to transfer the solution from the vial into a clean 5 mm NMR tube. This filtration step removes any suspended solids.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly with a permanent marker. The sample is now ready for analysis.

Proton (¹H) NMR Spectroscopy

Case Study: ¹H NMR Data for (4-Chlorophenyl)(pyridin-4-yl)methanol

The following data provides a basis for our analysis.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.38 | Doublet (d) | 5.5 | 2H | Pyridine H-2, H-6 |

| 7.31 - 7.26 | Multiplet (m) | - | 6H | Pyridine H-3, H-5 & Chlorophenyl H-2, H-3, H-5, H-6 |

| 5.75 | Singlet (s) | - | 1H | Methine CH-OH |

| 4.46 | Singlet (s) | - | 1H | Hydroxyl OH |

Interpretation:

-

The signal at 8.38 ppm is a doublet, integrating to 2 protons. This downfield shift is characteristic of protons alpha to the nitrogen in the pyridine ring.

-

The complex multiplet between 7.31-7.26 ppm accounts for the remaining six aromatic protons. The symmetry of the para-substituted rings causes the protons on the chlorophenyl ring and the H-3/H-5 protons of the pyridine ring to overlap.

-

The singlet at 5.75 ppm corresponds to the single proton of the methine group (-CHOH-), which is deshielded by the adjacent oxygen and two aromatic rings.

-

The broad singlet at 4.46 ppm is assigned to the hydroxyl proton. Its chemical shift can be variable and it often does not couple with adjacent protons due to chemical exchange.

Prediction for this compound

Based on the structure, we can predict a more complex ¹H NMR spectrum with distinct signals for each proton.

| Predicted Shift (δ) ppm | Predicted Multiplicity | Predicted Integration | Assignment | Rationale |

| ~8.6 | Singlet (s) or narrow triplet | 1H | Pyridine H-2 | Alpha to Nitrogen, adjacent to substituted carbon. |

| ~8.5 | Singlet (s) or narrow doublet | 1H | Pyridine H-6 | Alpha to Nitrogen, adjacent to substituted carbon. |

| ~7.8 | Singlet (s) or narrow triplet | 1H | Pyridine H-4 | Meta to Nitrogen, between two substituted carbons. |

| ~7.5-7.3 | Multiplet (m) | 4H | Chlorophenyl Protons | Asymmetric substitution will lead to four distinct signals. |

| ~4.8 | Singlet (s) | 2H | Methylene CH₂ OH | Protons on the methylene group adjacent to hydroxyl and pyridine ring. |

| ~2.0-4.0 | Broad Singlet (br s) | 1H | Hydroxyl OH | Exchangeable proton, variable shift. |

Figure 2: Predicted ¹H NMR Spin-Spin Coupling

Caption: Expected coupling relationships in the aromatic regions.

Carbon-13 (¹³C) NMR Spectroscopy

Case Study: ¹³C NMR Data for (4-Chlorophenyl)(pyridin-4-yl)methanol

The reported ¹³C NMR data for the analogue provides clear assignments.[1]

| Chemical Shift (δ) ppm | Assignment |

| 152.8 | Pyridine C-4 (ipso to CHOH) |

| 149.3 | Pyridine C-2, C-6 |

| 141.3 | Chlorophenyl C-1 (ipso to CHOH) |

| 133.9 | Chlorophenyl C-4 (ipso to Cl) |

| 128.9 | Chlorophenyl C-3, C-5 |

| 128.1 | Chlorophenyl C-2, C-6 |

| 121.3 | Pyridine C-3, C-5 |

| 74.02 | Methine C HOH |

Prediction for this compound

The lower symmetry of the target molecule means we expect to see 12 distinct signals for the 12 carbon atoms (excluding any accidental overlap).

| Predicted Shift (δ) ppm | Assignment | Rationale |

| ~148-152 | Pyridine C-2, C-6 | Carbons alpha to the nitrogen are most deshielded. |

| ~140-142 | Pyridine C-5 (ipso to Ph-Cl) | Aromatic carbon attached to another aromatic ring. |